![molecular formula C20H18N2O2S B2369608 Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-52-7](/img/structure/B2369608.png)
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is an organic compound with the molecular formula C20H18N2O2S .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H16N2O2S2/c1-4-19-14(18)12-9-16-15(20-3)17-13(12)21-11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3
. This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.44 . It is a solid substance . More specific physical and chemical properties like melting point, boiling point, or solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Derivatives : Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate was used as a starting material to synthesize novel 4-thiopyrimidine derivatives. These compounds were characterized using various spectroscopic methods and X-ray diffraction, showcasing distinct hydrogen-bond interactions and molecular conformations (Stolarczyk et al., 2018).
Enhanced Synthesis Techniques : An improved synthesis method for 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, was reported. This method involved reactions of s-triazine with ethyl benzoyl acetate and provided insights into better yields and alternative synthesis routes (Breaux & Zwikelmaier, 1981).
Biological and Pharmacological Activities
Cytotoxic Activity : A study examined the cytotoxicity of thiopyrimidine derivatives against various cancer cell lines. The presence of different substituents on the pyrimidine ring significantly influenced cytotoxic effects, highlighting the potential of these compounds in cancer research (Stolarczyk et al., 2018).
Antioxidant and Radioprotective Activities : A novel pyrimidine derivative was synthesized and evaluated for its antioxidant activity and radioprotection properties. The study suggests potential applications in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Antifilarial Agents : Certain 2-sulfanyl-6-methyl-1,4-dihydropyrimidines demonstrated promising antifilarial activity. This research opens up new avenues for developing treatments against filarial infections (Singh et al., 2008).
Cerebral Protective Agents : Some 4-arylpyrimidine derivatives exhibited anti-anoxic and anti-lipid peroxidation activities, suggesting their potential as cerebral protective agents (Kuno et al., 1993).
Chemical and Physical Properties
Nonlinear Optical Properties : The nonlinear optical (NLO) properties of thiopyrimidine derivatives were investigated, demonstrating their potential for optoelectronic applications. The study combined experimental and computational methods to explore these properties (Hussain et al., 2020).
Kinetic Studies : Research on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in an aqueous perchloric acid medium provided insights into the reaction kinetics and stoichiometry, which is crucial for understanding chemical behavior (Padmini et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-7-5-4-6-8-15)22-19(17)25-16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDDMNWJERCSQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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